4-Chloro-2-(furan-2-yl)benzofuro[3,2-d]pyrimidine
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Overview
Description
4-Chloro-2-(furan-2-yl)benzofuro[3,2-d]pyrimidine is a heterocyclic compound that features a unique fusion of benzofuran and pyrimidine rings, with a chlorine atom and a furan ring as substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(furan-2-yl)benzofuro[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(furan-2-yl)benzofuro[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the furan ring.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or thiourea.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dechlorinated compounds and modified furan rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-(furan-2-yl)benzofuro[3,2-d]pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2-(furan-2-yl)benzofuro[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like psoralen and angelicin, which also contain the benzofuran ring and have similar biological activities.
Pyrimidine derivatives: Compounds such as pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine, which share the pyrimidine ring and have been studied for their anticancer properties.
Uniqueness
4-Chloro-2-(furan-2-yl)benzofuro[3,2-d]pyrimidine is unique due to its specific combination of benzofuran and pyrimidine rings, along with the presence of a chlorine atom and a furan ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C14H7ClN2O2 |
---|---|
Molecular Weight |
270.67 g/mol |
IUPAC Name |
4-chloro-2-(furan-2-yl)-[1]benzofuro[3,2-d]pyrimidine |
InChI |
InChI=1S/C14H7ClN2O2/c15-13-12-11(8-4-1-2-5-9(8)19-12)16-14(17-13)10-6-3-7-18-10/h1-7H |
InChI Key |
PDQUZFTVGUYQIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC(=N3)C4=CC=CO4)Cl |
Origin of Product |
United States |
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